molecular formula C21H22N2O4S B13783177 11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate CAS No. 87997-49-7

11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate

Cat. No.: B13783177
CAS No.: 87997-49-7
M. Wt: 398.5 g/mol
InChI Key: JBJGHWZXZBQYOA-UHFFFAOYSA-N
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Description

11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate typically involves multiple steps, including the formation of the dibenzothiepin core, introduction of the dimethylaminoethyl side chain, and subsequent formation of the carbonitrile group. Common reagents used in these reactions include halogenated precursors, amines, and cyanide sources. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate has been studied for various scientific research applications, including:

    Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating conditions such as depression, anxiety, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin: Lacks the carbonitrile and oxalate groups.

    6,11-Dihydrodibenzo(b,e)thiepin-11-carbonitrile: Lacks the dimethylaminoethyl side chain.

    11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile: Lacks the oxalate hemihydrate component.

Uniqueness

The presence of the oxalate hemihydrate component in 11-(2-Dimethylaminoethyl)-6,11-dihydrodibenzo(b,e)thiepin-11-carbonitrile oxalate hemihydrate may confer unique properties, such as enhanced solubility or stability, compared to similar compounds. This could make it more suitable for certain applications, particularly in pharmaceutical formulations.

Properties

CAS No.

87997-49-7

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(11-cyano-6H-benzo[c][1]benzothiepin-11-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H20N2S.C2H2O4/c1-21(2)12-11-19(14-20)16-8-4-3-7-15(16)13-22-18-10-6-5-9-17(18)19;3-1(4)2(5)6/h3-10H,11-13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

JBJGHWZXZBQYOA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1(C2=CC=CC=C2CSC3=CC=CC=C31)C#N.C(=O)(C(=O)[O-])O

Origin of Product

United States

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